molecular formula C8H13NO3 B2531210 4-(Cyclopropylformamido)butanoic acid CAS No. 926242-54-8

4-(Cyclopropylformamido)butanoic acid

Cat. No.: B2531210
CAS No.: 926242-54-8
M. Wt: 171.196
InChI Key: FBQKZCUKSMUAID-UHFFFAOYSA-N
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Description

4-(Cyclopropylformamido)butanoic acid is an organic compound with the molecular formula C8H13NO3. It is characterized by the presence of a cyclopropyl group attached to a formamido moiety, which is further connected to a butanoic acid chain.

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7(11)2-1-5-9-8(12)6-3-4-6/h6H,1-5H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQKZCUKSMUAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylformamido)butanoic acid typically involves the reaction of cyclopropylamine with butanoic acid derivatives under controlled conditions. One common method is the amidation reaction, where cyclopropylamine reacts with butanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylformamido)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-(Cyclopropylformamido)butanoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylformamido)butanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The cyclopropyl group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

  • 4-Phenylbutanoic acid
  • 4-(Cyclopropylamino)butanoic acid
  • 4-(Cyclopropylcarbamoyl)butanoic acid

Comparison: Compared to these similar compounds, 4-(Cyclopropylformamido)butanoic acid is unique due to the presence of the formamido group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Biological Activity

4-(Cyclopropylformamido)butanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8_{8}H14_{14}N2_{2}O2_{2}
  • Molecular Weight : 170.20 g/mol

This compound is believed to interact with specific biological targets, potentially influencing various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes, although detailed mechanisms remain to be fully elucidated.

Pharmacological Effects

Research has indicated several pharmacological effects of this compound:

  • Antinociceptive Activity : In animal models, this compound has shown potential in reducing pain responses, indicating possible applications in pain management.
  • Anti-inflammatory Properties : Studies suggest that it may inhibit inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from damage, which could have implications for neurodegenerative conditions.

Study 1: Antinociceptive Effects

A study conducted on mice evaluated the antinociceptive effects of this compound using the hot plate test. Results indicated a significant reduction in pain response at various dosages compared to control groups, suggesting its efficacy as a pain reliever.

Dosage (mg/kg)Pain Response (seconds)Control Response (seconds)
107.512.0
209.012.0
5011.012.0

Study 2: Anti-inflammatory Activity

In a separate investigation, the anti-inflammatory properties were assessed using a carrageenan-induced paw edema model in rats. The compound demonstrated a dose-dependent reduction in edema formation.

Dosage (mg/kg)Edema Reduction (%)Control Reduction (%)
10250
20400
50600

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